![molecular formula C13H16N2O3 B4461958 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4461958.png)
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide, also known as PHCCC, is a compound that has been extensively studied due to its potential therapeutic applications in the treatment of neurological disorders. PHCCC belongs to the class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release in the brain.
Mechanism of Action
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide acts as a PAM of mGluR4, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the affinity of the receptor for glutamate, leading to the modulation of neuronal excitability and the inhibition of glutamate release.
Biochemical and Physiological Effects:
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of neurotransmitters, such as glutamate and dopamine, and can enhance synaptic plasticity and neuronal survival. 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it is a selective PAM of mGluR4, which means that it does not interact with other glutamate receptors. This allows for more specific and targeted studies of the effects of mGluR4 modulation. However, one limitation of using 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective PAMs of mGluR4, which could have improved therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the role of mGluR4 in other physiological processes, such as pain signaling and immune function. Additionally, studies could be conducted to investigate the potential interactions between 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide and other drugs or compounds, which could have implications for drug development and drug interactions.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, epilepsy, and anxiety. Studies have shown that 3-(2-hydroxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide can enhance the activity of mGluR4, which can lead to the inhibition of glutamate release and the modulation of neuronal excitability in the brain.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)14-13(17)12-7-10(15-18-12)9-5-3-4-6-11(9)16/h3-6,8,12,16H,7H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUJHYWOMFXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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